{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine
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Overview
Description
{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine is a chemical compound with the molecular formula C16H18N6 and a molecular weight of 294.362. This compound is known for its unique structure, which includes a pteridine ring system substituted with a dimethylamino group and a 3,4-dimethylphenylamino group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the dimethylamino group: This step often involves the use of dimethylamine as a reagent in the presence of a suitable catalyst.
Attachment of the 3,4-dimethylphenylamino group: This can be done through a coupling reaction using 3,4-dimethylaniline and appropriate coupling agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: These reactions involve the formation of new carbon-carbon or carbon-nitrogen bonds, often using palladium or copper catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It may be used in the development of new materials and as a component in chemical processes.
Mechanism of Action
The mechanism of action of {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to {4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine include other pteridine derivatives and compounds with similar structural features. Some examples are:
Pteridine: The parent compound of the pteridine ring system.
Aminopterin: A compound with a similar pteridine structure but different substituents.
Methotrexate: A well-known drug with a pteridine ring system used in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N,2-N-dimethylpteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-10-5-6-12(9-11(10)2)19-15-13-14(18-8-7-17-13)20-16(21-15)22(3)4/h5-9H,1-4H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFMCBDBSAFMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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